molecular formula C14H17N3O B14125687 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol CAS No. 89219-14-7

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol

Cat. No.: B14125687
CAS No.: 89219-14-7
M. Wt: 243.30 g/mol
InChI Key: SGPPGCWPYLFOSG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a phenyl group and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 4-(1H-1,2,4-Triazol-1-yl)phenol
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid

Uniqueness

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexane ring, which provides additional steric bulk and conformational flexibility compared to similar compounds. This structural feature can influence its binding properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

89219-14-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H17N3O/c18-14(12-6-2-1-3-7-12)9-5-4-8-13(14)17-11-15-10-16-17/h1-3,6-7,10-11,13,18H,4-5,8-9H2

InChI Key

SGPPGCWPYLFOSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3)O

Origin of Product

United States

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